molecular formula C14H17N5O3 B2952901 1,6,7,8-tetramethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 878414-29-0

1,6,7,8-tetramethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2952901
CAS RN: 878414-29-0
M. Wt: 303.322
InChI Key: RSXXSSCPNHYFJX-UHFFFAOYSA-N
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Description

1,6,7,8-tetramethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, commonly known as TIP, is a synthetic compound that has been gaining attention in scientific research due to its potential therapeutic applications. TIP is a member of the imidazopurine family of compounds and is structurally similar to caffeine and theophylline.

Scientific Research Applications

Receptor Affinity and Molecular Studies

A series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones were synthesized and tested for their affinity towards serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Compounds with a purine-2,4-dione nucleus generally had higher affinity values. Some compounds showed potential as anxiolytic and antidepressant agents based on receptor affinity and preliminary pharmacological in vivo studies. Docking studies highlighted the importance of substituents for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).

Pharmacological Evaluation

N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and amide derivatives were synthesized and evaluated in vitro as potent 5-HT(1A) receptor ligands. Preclinical studies indicated anxiolytic-like and antidepressant-like activities in mouse models, with activities comparable to known drugs. These findings support further research into long-chain arylpiperazines linked to tricyclic derivatives of theophylline as potential psychotropic agents (Zagórska et al., 2009).

Synthesis Methods

Studies have also focused on the synthesis methods of related compounds, such as the carbon tetrabromide mediated oxidative carbon-nitrogen bond formation of 2-aminopyridines or 2-aminopyrimidines with β-keto esters or 1,3-diones. This method leads to the synthesis of complex imidazo[1,2-α]pyridines or imidazo[1,2-α]pyrimidines under mild and metal-free conditions, demonstrating the versatility of synthesis methods for these compounds (Huo et al., 2016).

properties

IUPAC Name

4,6,7,8-tetramethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c1-7(20)6-18-12(21)10-11(17(5)14(18)22)15-13-16(4)8(2)9(3)19(10)13/h6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXXSSCPNHYFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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